molecular formula C18H15NO6S2 B2881705 Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 881485-29-6

Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B2881705
CAS No.: 881485-29-6
M. Wt: 405.44
InChI Key: BEANLSVWAOXHAV-UHFFFAOYSA-N
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Description

Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a pyrrolidine-2,5-dione moiety and a methoxycarbonylphenylsulfanyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including Suzuki couplings or nucleophilic substitutions, to introduce the sulfanyl and ester functionalities .

Properties

IUPAC Name

methyl 2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-24-17(22)10-5-3-4-6-12(10)27-13-9-14(20)19(15(13)21)16-11(7-8-26-16)18(23)25-2/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANLSVWAOXHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Formula C16H15NO5S2\text{Molecular Formula C}_{16}\text{H}_{15}\text{N}\text{O}_{5}\text{S}_{2}

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, such as:

  • Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis.
  • Cytotoxic Effects : Some studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. The presence of sulfur and nitrogen atoms in the structure may play a role in enhancing these effects.

Anticancer Activity

A study on thiophene derivatives highlighted their potential as anticancer agents. The compound was tested against various cancer cell lines, including human myelogenous leukemia (K562). Results indicated that it exhibited significant cytotoxicity, albeit less than some closely related compounds. The mechanism involved the inhibition of IMPDH, leading to an accumulation of IMP and a decrease in GTP levels .

Antimicrobial Activity

Another aspect of biological activity is antimicrobial efficacy. Thiophene derivatives have been studied for their ability to inhibit bacterial growth. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, although specific data on this compound is limited.

Case Studies

  • Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various thiophene derivatives on K562 cells. This compound showed promising results, with a notable reduction in cell viability at certain concentrations .
  • Enzyme Inhibition Study : A detailed analysis focused on the inhibition of IMPDH by thiophene-based compounds. The study found that structural modifications could enhance inhibitory potency, suggesting that this compound could be a candidate for further optimization in drug development .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against K562 cells
Enzyme InhibitionInhibition of IMPDH
AntimicrobialPotential growth inhibition (data limited)

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

lists methyl esters of sulfonylurea herbicides, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester). While these compounds share the methyl benzoate core and sulfonylurea linkage, they differ in their heterocyclic substituents (e.g., triazine vs. pyrrolidinedione-thiophene). The triazine group in metsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS), whereas the pyrrolidinedione-thiophene system in the target compound may exhibit distinct biological or photophysical properties .

Thiophene-Based Analogues

The compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, ) shares a thiophene-carboxylate backbone but incorporates a pyrazolopyrimidine-chromenone system.

Sulfanyl-Substituted Analogues

Compounds like 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid () feature sulfanyl linkages but lack the pyrrolidinedione-thiophene framework. These differences highlight how the target compound’s fused-ring system may improve stability or solubility compared to linear sulfanyl derivatives .

Data Tables and Research Findings

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Application/Activity Reference
Target Compound ~365.4 (estimated) Thiophene-3-carboxylate, pyrrolidinedione, methoxycarbonylphenylsulfanyl Under investigation (potential protease inhibition) N/A
Metsulfuron Methyl Ester 381.4 Triazine, sulfonylurea Herbicide (ALS inhibitor)
Example 61 () 560.2 Pyrazolopyrimidine, chromenone Kinase inhibitor (anticancer)

Table 2: Physicochemical Properties

Property Target Compound Metsulfuron Methyl Ester Example 61 ()
Melting Point Not reported 158–160°C 227–230°C
Solubility Likely low (ester groups) Moderate in polar solvents Low (hydrophobic chromenone)
Stability High (rigid fused rings) Moderate (hydrolyzable sulfonylurea) High (aromatic stacking)

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